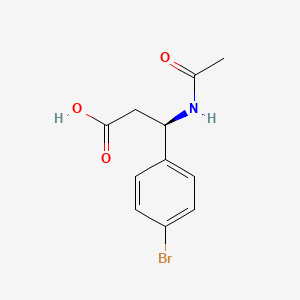

Acetyl-p-bromo-beta-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H12BrNO3 |

|---|---|

Molecular Weight |

286.12 g/mol |

IUPAC Name |

(3R)-3-acetamido-3-(4-bromophenyl)propanoic acid |

InChI |

InChI=1S/C11H12BrNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)/t10-/m1/s1 |

InChI Key |

PZUQNQCQELEZKE-SNVBAGLBSA-N |

Isomeric SMILES |

CC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)Br |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Br |

Origin of Product |

United States |

The Foundation: Significance of Beta Amino Acid Derivatives in Chemical Synthesis

Beta-amino acids are structural isomers of the more common alpha-amino acids, distinguished by the placement of the amino group on the beta-carbon, one atom further from the carboxyl group. This seemingly small change has profound implications for the molecule's structure and function, making beta-amino acid derivatives highly valuable in chemical synthesis. researchgate.netillinois.edu

Incorporating beta-amino acids into peptides creates "β-peptides," which can fold into stable, predictable secondary structures, much like their natural counterparts. researchgate.net However, a key advantage is their enhanced stability. Peptides constructed from beta-amino acids exhibit remarkable resistance to proteolytic degradation by enzymes that typically break down standard peptide bonds. researchgate.netnumberanalytics.com This increased metabolic stability is a critical property for the development of therapeutic peptides. acs.org

The synthesis of beta-amino acids is a well-explored area of organic chemistry, with several established methods. illinois.edunumberanalytics.com These strategies are crucial for accessing the diverse range of beta-amino acid building blocks needed for research.

Common Synthetic Methods for β-Amino Acids

| Synthesis Method | Description | Key Features |

|---|---|---|

| Arndt-Eistert Homologation | A classic method that extends an α-amino acid carbon chain by one methylene (B1212753) unit to form the corresponding β-amino acid. illinois.edunumberanalytics.com | Involves conversion to an acid chloride, reaction with diazomethane, and a Wolff rearrangement. Can be limited by the use of hazardous reagents. illinois.edu |

| Mannich Reaction | A multicomponent reaction that combines an amine, a non-enolizable aldehyde, and a compound with an acidic proton (like a malonic ester) to form a β-amino carbonyl compound. numberanalytics.comunivie.ac.at | Versatile for creating various side chains but can have limitations in substitution patterns and chemoselectivity. univie.ac.at |

| Conjugate Addition | Involves the addition of a nitrogen nucleophile (like ammonia (B1221849) or an amine) to an α,β-unsaturated carbonyl compound (a Michael acceptor). numberanalytics.comnih.gov | A widely used and powerful method for forming the β-amino acid backbone. Asymmetric variants allow for enantioselective synthesis. nih.gov |

| Catalytic Methods | Modern approaches often use transition metal catalysts (e.g., palladium, nickel, copper) to facilitate reactions like aminocarbonylation or carboxylation of simple starting materials like alkenes and aziridines. illinois.edunih.govorganic-chemistry.org | Offer high efficiency, broad functional group tolerance, and can provide access to complex β-amino acids under mild conditions. illinois.eduorganic-chemistry.org |

These synthetic routes provide chemists with the tools to create a vast library of β-amino acid derivatives, which serve as essential building blocks for novel pharmaceuticals and advanced materials. hilarispublisher.comhilarispublisher.com

The Core Modification: Role of Substituted Phenylalanines As Synthetic Intermediates

Phenylalanine is an aromatic amino acid that serves as a versatile scaffold in synthetic chemistry. By modifying its phenyl ring, chemists can fine-tune the steric, electronic, and hydrophobic properties of the resulting molecule. Halogenation, the introduction of halogen atoms like bromine, is a particularly powerful strategy in this regard. nih.gov

The compound p-bromo-DL-phenylalanine is a commercially available substituted α-amino acid that serves as a valuable synthetic intermediate. sigmaaldrich.com The bromine atom at the para-position significantly alters the electronic nature of the phenyl ring and provides a reactive handle for further chemical transformations, such as cross-coupling reactions.

The introduction of halogens into the phenylalanine side chain can have several important effects:

Modulation of Physicochemical Properties: Halogenation, especially with heavier halogens like bromine, can alter the hydrophobicity and aromatic interactions of the amino acid. nih.gov This can influence how a peptide folds or interacts with a biological target.

Enhanced Biological Activity: Halogenated derivatives of phenylalanine have shown promise in medicinal chemistry. For instance, certain brominated and iodinated tyrosine (a close relative of phenylalanine) derivatives have demonstrated neuroprotective effects in models of brain ischemia by modulating glutamate (B1630785) receptor activity. nih.govahajournals.org

Synthetic Utility: The carbon-bromine bond serves as a key functional group for building more complex molecules. It is a common substrate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the attachment of a wide variety of other chemical groups.

Therefore, the "p-bromo-phenyl" portion of Acetyl-p-bromo-beta-phenylalanine is not merely a passive component. It is a deliberate modification designed to impart specific properties and to serve as a versatile scaffold for constructing even more complex chemical entities.

The Protective Cap: Overview of Research Trajectories for Modified Amino Acid Compounds

Chemical Synthesis Approaches

The synthesis of this compound and its derivatives is achieved through various chemical strategies. These can be broadly divided into methods that produce a racemic mixture, containing equal amounts of both enantiomers, and enantioselective methods designed to yield a single, specific stereoisomer.

Racemic Synthesis Pathways

Racemic routes are often foundational methods that provide access to the core structure of β-phenylalanine derivatives. These pathways are valuable for their robustness and ability to generate material that can sometimes be resolved in later steps.

One of the most established methods for preparing β-phenylalanine derivatives is the Rodionow-Johnson reaction. nih.govtandfonline.com This reaction is a cornerstone in the synthesis of β-amino acids, prized for its directness despite sometimes yielding moderate results. nih.gov The process involves a one-pot condensation of an aromatic aldehyde, malonic acid, and ammonium (B1175870) acetate. nih.gov

To produce a p-bromo-beta-phenylalanine derivative, the reaction would commence with p-bromobenzaldehyde. The initial product, p-bromo-beta-phenylalanine, can then be acetylated in a subsequent step to yield the final target compound, this compound. nih.gov While historically significant, modern advancements often provide more efficient and selective alternatives. nih.govtandfonline.com

Table 1: Overview of the Rodionow-Johnson Reaction for p-Bromo-beta-phenylalanine Synthesis

| Starting Material | Reagents | Intermediate Product | Final Product (after Acetylation) |

| p-Bromobenzaldehyde | Malonic Acid, Ammonium Acetate | p-Bromo-beta-phenylalanine | This compound |

Organometallic catalysis offers a powerful and versatile platform for synthesizing a diverse array of β-phenylalanine derivatives. nih.govtandfonline.com These methods utilize transition-metal catalysts to facilitate key bond-forming reactions. For instance, iridium-catalyzed reductive coupling of aryl acrylates with imines can produce trans β-lactams with high diastereoselectivity. nih.gov These β-lactam rings are valuable intermediates that can be hydrolyzed to afford the desired β-amino acids.

Another approach involves the use of nickel(II) complexes to mediate the alkylation of amino acid derivatives. nih.gov While some applications focus on α-amino acids, the principles can be extended to the synthesis of β-analogs, demonstrating the utility of organometallic complexes in constructing the carbon skeleton of modified phenylalanines. The diversity of available metals and ligands allows for fine-tuning of reactivity and selectivity in these synthetic pathways. nih.govtandfonline.com

A significant strategy for the synthesis of β-amino acid derivatives involves the use of α-bromoamide or α-bromo acid intermediates, often derived from readily available α-amino acids. One such pathway begins with an N-protected α-amino acid, which undergoes radical bromination to introduce a bromine atom at the alpha position. researchgate.net

For example, L-phenylalanine can be converted to (S)-2-bromo-3-phenylpropanoic acid through a diazotization/bromination process, which notably proceeds with retention of the original stereochemistry. acs.org This α-bromo acid can then undergo further reactions, such as nucleophilic substitution or rearrangement, to form the β-amino acid scaffold. In another advanced method, a photocatalytic cross-electrophile coupling utilizes a β-bromoalanine intermediate, generated from serine, to react with aryl halides, demonstrating a modern application of bromo-intermediates in constructing complex amino acid analogues. princeton.edu

Enantioselective Chemical Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry, making the development of enantioselective syntheses a critical goal in medicinal and chemical research. These methods aim to produce a single enantiomer of the target compound directly, bypassing the need for chiral resolution of a racemic mixture.

Transition-metal catalysis is at the forefront of enantioselective synthesis, providing highly efficient and selective routes to chiral β-amino acids. thieme-connect.comrsc.org These methods employ a small amount of a chiral metal complex to generate large quantities of an enantiomerically enriched product. Key strategies include asymmetric hydrogenation, conjugate additions, and various coupling reactions. thieme-connect.comrsc.org

Asymmetric Hydrogenation: The rhodium-catalyzed asymmetric hydrogenation of α-enamides is a powerful technique for producing β-branched amino acids with high enantioselectivity. acs.org

Asymmetric Coupling and Alkylation: Nickel catalysis has been effectively used in asymmetric synthesis. One method involves a photocatalytic cross-electrophile coupling of a β-bromoalanine intermediate with aryl halides, proceeding with high enantiopurity. princeton.edu Another approach uses a chiral Ni(II)-complex to direct the asymmetric alkylation of an alanine-derived Schiff base. nih.gov

Asymmetric Cycloaddition: The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, can be rendered enantioselective by using planar-chiral catalysts to produce chiral β-lactams. nih.gov These cyclic amides serve as versatile precursors to enantiomerically pure β-amino acids.

Table 2: Examples of Metal-Catalyzed Asymmetric Approaches to β-Amino Acid Derivatives

| Reaction Type | Metal/Catalyst System | Key Feature | Reference |

| Asymmetric Hydrogenation | Rhodium-based catalysts | Highly enantioselective reduction of α-enamides. | acs.org |

| Asymmetric Cross-Coupling | Nickel/Photoredox Catalyst | Couples β-bromoalanine intermediates with aryl halides. | princeton.edu |

| Asymmetric Alkylation | Chiral Nickel(II) Complex | Directs stereoselective alkylation of a Schiff base. | nih.gov |

| Asymmetric Cycloaddition | Planar-chiral 4-(pyrrolidino)pyridine derivatives | Catalyzes enantioselective Staudinger reaction to form β-lactams. | nih.gov |

Organocatalytic Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric synthesis, alongside biocatalysis and transition metal catalysis. nih.gov For the synthesis of this compound, organocatalytic Michael additions are particularly relevant.

In this approach, a chiral organocatalyst, such as a primary or secondary amine derived from a natural product like a cinchona alkaloid, activates an aldehyde or ketone to form a nucleophilic enamine. This enamine then adds to a suitable Michael acceptor, such as a nitrostyrene (B7858105) derivative bearing a p-bromo substituent. Subsequent reduction of the nitro group and N-acetylation would yield the target compound. Alternatively, a chiral Brønsted acid or base can activate the Michael acceptor or the nucleophile, respectively, to facilitate a stereoselective conjugate addition. nih.gov For example, a chiral phosphoric acid could activate an imine derived from p-bromobenzaldehyde for nucleophilic attack.

| Method | Substrates | Catalyst | Key Features | Reference |

| Enamine Catalysis | Aldehyde/Ketone, p-bromo-nitrostyrene | Chiral Primary/Secondary Amine | Forms a C-C bond via an enamine intermediate | |

| Brønsted Acid Catalysis | Imine of p-bromobenzaldehyde, Nucleophile | Chiral Phosphoric Acid | Activation of the electrophile | nih.gov |

| Brønsted Base Catalysis | Malonate derivative, p-bromobenzaldehyde derivative | Chiral Thiourea | Activation of the nucleophile |

Asymmetric Alkylation and Conjugate Addition Strategies

Asymmetric alkylation and conjugate addition represent fundamental strategies for the construction of chiral centers. In the context of synthesizing this compound, these methods often rely on the use of chiral auxiliaries or chiral catalysts.

Asymmetric alkylation of a glycine (B1666218) enolate equivalent with p-bromobenzyl bromide, where the glycine is attached to a chiral auxiliary, can establish the desired stereochemistry at the α-carbon. However, for β-amino acids, a more common approach is the conjugate addition of a nucleophile to a cinnamic acid derivative.

For instance, the conjugate addition of a nitrogen nucleophile, such as a protected hydroxylamine, to a p-bromocinnamate ester can be rendered asymmetric through the use of a chiral catalyst. Alternatively, the addition of a carbon nucleophile to a nitroalkene, as discussed in the organocatalysis section, is a powerful strategy.

Chiral Auxiliary-Mediated Synthesis

The use of a chiral auxiliary is a classical and reliable method for controlling stereochemistry. acs.orgsigmaaldrich.com The auxiliary is a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a reaction, and is then removed. For the synthesis of this compound, a common strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound attached to a chiral auxiliary.

A popular class of auxiliaries are the Evans oxazolidinones. An N-cinnamoyl oxazolidinone, substituted with a p-bromo group on the phenyl ring, can undergo a stereoselective conjugate addition of an amine or an amine equivalent. The chiral auxiliary shields one face of the molecule, directing the incoming nucleophile to the opposite face. Subsequent cleavage of the auxiliary and N-acetylation affords the enantiomerically enriched product.

Another widely used auxiliary is pseudoephedrine. acs.org When attached as an amide to p-bromocinnamic acid, it can direct the stereoselective addition of a nucleophile. The auxiliary is then cleaved under mild conditions to provide the desired β-amino acid.

| Auxiliary | Reaction | Key Features | Reference |

| Evans Oxazolidinone | Conjugate Addition | High diastereoselectivity, reliable | |

| Pseudoephedrine | Conjugate Addition | Inexpensive, easily cleaved | acs.org |

| Camphorsultam | Michael Addition | High diastereoselectivity |

Biocatalytic Synthesis Approaches

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. For the synthesis of this compound, several classes of enzymes are of interest.

Phenylalanine ammonia (B1221849) lyases (PALs) are enzymes that catalyze the reversible addition of ammonia to cinnamic acid and its derivatives. nih.govfrontiersin.orgnih.gov By using a p-bromocinnamic acid as a substrate and a high concentration of ammonia, a PAL enzyme could be used to synthesize p-bromo-beta-phenylalanine. uw.edu.plnih.gov The resulting amino acid could then be chemically acetylated. Protein engineering efforts are underway to expand the substrate scope and improve the efficiency of PALs for the synthesis of non-natural amino acids. nih.gov

Transaminases are another important class of enzymes for amino acid synthesis. nih.govresearchgate.netacs.orgnih.govacs.org These enzymes catalyze the transfer of an amino group from a donor molecule to a keto acid acceptor. For the synthesis of p-bromo-beta-phenylalanine, a transaminase could be used to aminate a β-keto acid precursor, such as p-bromo-benzoyl-acetic acid. The stereoselectivity of the transaminase would determine the chirality of the final product. As with PALs, directed evolution and protein engineering are being used to develop transaminases with tailored substrate specificities and improved catalytic properties for the synthesis of β-amino acids. acs.org

| Enzyme | Reaction | Substrates | Key Features | Reference |

| Phenylalanine Ammonia Lyase (PAL) | Hydroamination | p-bromocinnamic acid, Ammonia | High stereoselectivity, mild conditions | nih.govfrontiersin.orgnih.govuw.edu.plnih.gov |

| Transaminase | Reductive Amination | p-bromo-benzoyl-acetic acid, Amino Donor | High enantioselectivity, broad potential substrate scope | nih.govresearchgate.netacs.orgnih.govacs.org |

Enzyme-Catalyzed Transformations

Enzyme-catalyzed transformations are at the forefront of producing enantiomerically pure β-phenylalanine derivatives (β-PADs). tandfonline.com A variety of enzymes, including ω-transaminases, lipases, hydrolases, and aminomutases, are employed either for the kinetic resolution of racemates or for the direct asymmetric synthesis of the desired enantiomer. nih.gov These biocatalytic pathways represent a powerful and environmentally friendly alternative to conventional chemical synthesis. nih.govresearchgate.net

Omega-transaminases (ω-TAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that are highly effective for the synthesis of chiral amines and amino acids. nih.govmdpi.com They catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde acceptor. nih.gov This capability is harnessed in two primary ways for producing β-amino acids:

Kinetic Resolution: ω-TAs can selectively deaminate one enantiomer from a racemic mixture of β-amino acids. For instance, ω-TAs from various bacterial sources can be used with pyruvate (B1213749) as an amine acceptor to specifically isolate (R)-β-phenylalanine derivatives with high enantiomeric excess. nih.gov

Asymmetric Synthesis: These enzymes can catalyze the amination of β-keto acids or their more stable ester analogues to produce chiral (S)- or (R)-β-amino acids. nih.govmdpi.com While the instability of β-keto acids in aqueous solutions presents a challenge, research has focused on engineering ω-TAs to efficiently convert more stable β-keto esters, such as ethyl benzoylacetate. mdpi.com For example, an ω-transaminase from Enhydrobacter aerosaccus (ω-TAEn) has been successfully used for the asymmetric synthesis of (S)-β-phenylalanine from ethyl phenylpyruvate, achieving an 82% conversion rate when coupled with a lipase (B570770). acs.org Wild-type ω-TAs almost universally exhibit (S)-selectivity. nih.gov

Phenylalanine aminomutases (PAMs) offer a different route, catalyzing the isomerization of α-amino acids to their β-counterparts. nih.gov Phenylalanine is a natural substrate for PAM, suggesting these enzymes can be adapted for β-PAD synthesis. nih.gov This method has been used to successfully isolate (S)-β-phenylalanine with a yield of 72% and an enantiomeric excess greater than 99%. nih.gov

| Enzyme Source | Application | Substrate | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |

| Enhydrobacter aerosaccus | Asymmetric Synthesis | Ethyl phenylpyruvate | (S)-β-phenylalanine | 82% conversion | >99% | acs.org |

| Mesorhizobium sp. | Kinetic Resolution | Racemic β-phenylalanine | (R)-β-phenylalanine | 50% yield | >99% | nih.gov |

| Engineered ω-TA | Asymmetric Synthesis | Ethyl benzoylacetate | (S)-β-phenylalanine ethyl ester | 32% conversion | - | mdpi.com |

| Phenylalanine Aminomutase (PAM) | Isomerization | α-phenylalanine derivative | (S)-β-phenylalanine | 72% yield | >99% | nih.gov |

Lipases are robust and commercially available enzymes widely used for the kinetic resolution of racemic mixtures. nih.govnih.gov Their utility stems from their high enantioselectivity, stability in organic solvents, and lack of need for cofactors. nih.gov The most common application involves the enantioselective hydrolysis of racemic β-amino carboxylic esters. The enzyme selectively hydrolyzes one ester enantiomer into the corresponding carboxylic acid, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. nih.gov

For example, lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) has been extensively used. nih.govresearchgate.net In one industrial process for producing (S)-β-phenylalanine, a racemic propyl ester is resolved using a lipase, which specifically cleaves the ester to yield (S)-β-phenylalanine with an enantiomeric excess greater than 99.5%. nih.gov Lipase PSIM from Burkholderia cepacia has also been used to resolve racemic β-fluorophenyl-substituted β-amino carboxylic ester hydrochlorides, furnishing both the unreacted (R)-ester and the product (S)-acid with excellent enantiomeric excess (≥99%) and good yields (>48%). nih.gov

| Lipase Source | Reaction Type | Substrate | Products | Yield | Enantiomeric Excess (ee) | Reference |

| Burkholderia cepacia | Hydrolysis | Racemic β-phenylalanine propyl ester | (S)-β-phenylalanine | 20% (global yield) | >99.5% | nih.gov |

| Burkholderia cepacia (Lipase PSIM) | Hydrolysis | Racemic β-fluorophenyl-β-amino esters | (R)-amino esters & (S)-amino acids | >48% | ≥99% | nih.gov |

| Burkholderia cepacia (Amano PS Lipase) | Hydrolysis | Racemic β-phenyl β-hydroxyester | (R)-β-phenylalanine | 45% | >99% | nih.gov |

Hydrolases constitute a broad class of enzymes that catalyze the cleavage of chemical bonds by adding water. In the context of β-amino acid synthesis, specific hydrolases have been employed for enantioselective transformations. nih.gov A notable example involves the use of a hydrolase contained in Saccharomyces cerevisiae (baker's yeast). nih.gov

In a chemoenzymatic route to both enantiomers of β-phenylalanine, a racemic β-phenyl β-hydroxyester is first acetylated to produce a racemic acetoxy derivative. nih.gov This racemic acetylated compound is then subjected to enantioselective hydrolysis by the yeast hydrolase. nih.govfigshare.com This enzymatic step selectively cleaves the acetyl group from one enantiomer, allowing for the separation of the resulting chiral hydroxy ester from the unreacted acetylated enantiomer. nih.gov For instance, this method has been used to isolate (S)-β-phenyl β-hydroxyester with an 86% yield and an enantiomeric excess of 96%. nih.gov These chiral hydroxyesters are valuable intermediates that can be subsequently converted to the corresponding β-amino acids. nih.gov

Multi-enzyme cascades involve combining several enzymatic reactions in a single pot, which can significantly improve process efficiency by reducing the need for intermediate purification steps, minimizing waste, and shifting reaction equilibria towards the product. acs.org These cascades can be designed to produce complex molecules like D- or L-phenylalanine derivatives from simple, inexpensive starting materials. nih.govnih.gov

One such cascade for the synthesis of D-phenylalanine derivatives couples the amination of a cinnamic acid, catalyzed by a phenylalanine ammonia-lyase (PAL), with a deracemization process. nih.gov The deracemization is achieved through the stereoselective oxidation of the L-enantiomer (formed as a byproduct) by an L-amino acid deaminase, followed by a non-selective chemical reduction of the resulting imine back to the racemic amino acid, which re-enters the cycle. acs.orgnih.gov By using an engineered PAL variant with enhanced activity towards the D-enantiomer, this one-pot system can produce substituted D-phenylalanines with high yields (up to 78%) and excellent optical purity (>99% ee). nih.gov This approach can also be adapted for the synthesis of L-phenylalanine derivatives. nih.gov

| Cascade System | Key Enzymes | Starting Material | Product | Conversion/Yield | Enantiomeric Excess (ee) | Reference |

| Amination/Deracemization Cascade | Phenylalanine Ammonia-Lyase (PAL), L-Amino Acid Deaminase (LAAD) | Cinnamic Acid | D-Phenylalanine | 78% | >99% | nih.gov |

| Two-Enzyme/Chemical Reduction | Phenylalanine Ammonia-Lyase (PAL), Oxidase, Borane-ammonia complex | Cinnamic Acids | D- and L-Phenylalanine derivatives | 62-80% | 97-99% | acs.org |

Whole-Cell Biotransformation Systems

Whole-cell biotransformation utilizes entire microbial cells (e.g., engineered Escherichia coli) as self-contained biocatalysts. researchgate.netnih.gov This approach offers several advantages over using isolated enzymes, including the elimination of costly and time-consuming enzyme purification, and the presence of an intracellular environment that can regenerate necessary cofactors like NADH in situ. nih.gov

For the production of L-phenylalanine, an artificial biosynthesis pathway can be constructed in E. coli. nih.gov In one example, two modules were engineered into the host cell. The first module converts benzaldehyde (B42025) and glycine into the key precursor, phenylpyruvate, using the enzymes threonine aldolase (B8822740) and threonine dehydratase. nih.gov The second module then reduces phenylpyruvate to L-phenylalanine using a phenylalanine dehydrogenase (PheDH) and regenerates the required NADH cofactor using a formate (B1220265) dehydrogenase (FDH). nih.gov By co-expressing these enzymes in a single host, the engineered E. coli strain could produce 0.84 g/L of L-phenylalanine from benzaldehyde. nih.gov Such systems demonstrate the potential for producing valuable amino acids from inexpensive aromatic precursors. nih.gov

Green Chemistry Principles in Synthesis Design

The synthesis of β-phenylalanine derivatives using biocatalysis strongly aligns with the principles of green chemistry. nih.govtandfonline.com These methods are considered environmentally benign as they often occur in aqueous media under mild temperature and pressure conditions, thereby reducing energy consumption and avoiding the use of toxic organic solvents and reagents. nih.govresearchgate.net

Enzymatic and whole-cell systems offer high selectivity (enantio-, regio-, and chemo-), which minimizes the formation of byproducts and simplifies purification processes. nih.govnih.gov This leads to higher atom economy and lower E-factors (a measure of waste generated). The use of renewable starting materials and biodegradable catalysts (enzymes) further enhances the sustainability of these processes. rsc.org By replacing multi-step, resource-intensive chemical syntheses with streamlined, one-pot enzymatic cascades, biocatalysis provides a pathway to more sustainable industrial production of valuable compounds like this compound. nih.govtandfonline.com

Sustainable Reagent and Solvent Selection

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceutical intermediates and other fine chemicals, including amino acid derivatives. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

For the synthesis of this compound, several sustainable strategies can be considered:

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For the synthesis of β-phenylalanine derivatives, enzymes like Phenylalanine Aminomutase (PAM) have been utilized. rug.nl These enzymes can catalyze the amination of substituted cinnamic acids, providing a green route to enantiomerically pure β-amino acids. While a direct enzymatic synthesis of p-bromo-beta-phenylalanine is not widely documented, the substrate scope of these enzymes is an area of active research.

Greener Solvents: The choice of solvent has a significant impact on the environmental footprint of a chemical process. Traditional syntheses often rely on volatile and potentially toxic organic solvents. Research has focused on replacing these with more sustainable alternatives. For the N-acetylation step, for example, reactions have been successfully carried out in aqueous media, such as brine, which simplifies work-up and reduces environmental impact. researchgate.net

Catalyst Selection: The use of heavy or toxic metal catalysts is a concern in many chemical processes. The development of more benign and recyclable catalysts is a key aspect of green chemistry. While rhodium is an effective catalyst for the synthesis of β-amino esters, efforts are ongoing to develop catalysts based on more abundant and less toxic metals. jst.go.jpscispace.com

The following table summarizes sustainable reagent and solvent choices for the key synthetic steps:

| Synthetic Step | Traditional Reagent/Solvent | Sustainable Alternative | Rationale for Sustainability |

| Synthesis of β-amino acid core | Zinc (in classical Reformatsky) | Rhodium catalyst, Biocatalyst (e.g., PAM) | Lower catalyst loading, higher selectivity, milder reaction conditions, use of renewable resources (for biocatalysis). jst.go.jprug.nl |

| Dichloromethane, THF | Water, Ethanol | Reduced toxicity, biodegradability, lower environmental impact. | |

| N-acetylation | Acetic anhydride (B1165640) in organic solvent | Acetic anhydride in water/brine | Avoids the use of volatile organic solvents, simplifies product isolation. researchgate.net |

Atom Economy Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. libretexts.org It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. youtube.com

N-Acetylation of p-bromo-beta-phenylalanine with Acetic Anhydride:

The reaction can be represented as:

p-Br-C₆H₄-CH(NH₂)-CH₂-COOH + (CH₃CO)₂O → p-Br-C₆H₄-CH(NHCOCH₃)-CH₂-COOH + CH₃COOH

Desired Product: this compound (C₁₁H₁₂BrNO₃)

By-product: Acetic acid (C₂H₄O₂)

To calculate the atom economy, we need the molecular weights of the reactants and the desired product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| p-bromo-beta-phenylalanine | C₉H₁₀BrNO₂ | 244.09 |

| Acetic Anhydride | C₄H₆O₃ | 102.09 |

| Total Reactant Mass | 346.18 | |

| This compound | C₁₁H₁₂BrNO₃ | 286.12 |

The atom economy is calculated as follows:

Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy = (286.12 / 346.18) x 100 ≈ 82.65%

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Application of 1D and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

For this compound, a full NMR analysis would be required. One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectra, provides initial information about the chemical environment and number of different types of protons and carbons.

A hypothetical ¹H NMR spectrum would be expected to show distinct signals for the acetyl methyl group (a singlet), the diastereotopic methylene (B1212753) protons (-CH₂-), and the methine proton (-CH-) on the beta-alanine (B559535) backbone, along with characteristic doublets for the protons on the para-substituted benzene (B151609) ring.

Two-dimensional (2D) NMR techniques are essential for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would establish proton-proton coupling, confirming the connectivity of the -CH-CH₂- fragment in the backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations. It would link the acetyl carbonyl carbon to the acetyl methyl protons and the amide proton, and connect the aromatic protons to the benzylic carbon of the backbone, unequivocally confirming the placement of all substituents.

Isomeric Differentiation via Advanced NMR

NMR is critical for distinguishing between isomers. For instance, this compound could be differentiated from its alpha-isomer (Acetyl-p-bromo-alpha-phenylalanine) by the distinct splitting patterns of the backbone protons. The beta-isomer features a characteristic -CH-CH₂- system, while the alpha-isomer would show a simpler -CH-NH- system. Furthermore, positional isomers, such as the ortho- or meta-bromo derivatives, would exhibit more complex and entirely different splitting patterns in the aromatic region of the ¹H NMR spectrum compared to the symmetrical two-doublet pattern expected for the para-isomer.

Advanced Mass Spectrometry (MS) Techniques for Molecular Confirmation and Analysis

Mass spectrometry provides the precise molecular weight and elemental composition, as well as structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS is indispensable for confirming the molecular formula. For this compound (C₁₁H₁₂BrNO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, distinguishing it from any other compounds with the same nominal mass. The presence of bromine would be confirmed by the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks of nearly equal intensity separated by two mass units.

Vibrational Spectroscopy for Bond Analysis and Functional Group Identification (e.g., FTIR, Raman Spectroscopy)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

For this compound, the spectra would be expected to show characteristic absorption bands for:

N-H stretching from the amide group.

C=O stretching from both the amide and the carboxylic acid groups. These would appear as strong, distinct bands.

C-H stretching and bending from the aromatic ring and aliphatic backbone.

C=C stretching within the aromatic ring.

A low-frequency C-Br stretching vibration, confirming the presence of the bromine substituent.

Without access to peer-reviewed, published data for the target compound, any further discussion or generation of data tables would be speculative and not meet the standards of scientific accuracy.

X-ray Crystallography for Absolute Stereochemistry and Conformation

While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD) nih.govacs.org, analysis of closely related compounds, such as [(4'-bromo)Phe4,Leu5]enkephalin whiterose.ac.uk, allows for the prediction of its key crystallographic parameters. The presence of the heavy bromine atom is particularly advantageous for X-ray diffraction studies, as it facilitates the solution of the phase problem via anomalous dispersion methods, enabling the unambiguous determination of the absolute stereochemistry at the chiral centers.

The crystal structure would be expected to reveal a packing arrangement dominated by hydrogen bonding and other non-covalent interactions. The N-H group of the amide and the C=O of the acetyl and carboxylic acid moieties are prime candidates for forming a network of intermolecular hydrogen bonds, which would stabilize the crystal lattice. The bromophenyl group may also participate in π-π stacking or halogen bonding interactions, further influencing the supramolecular assembly.

The conformation of the molecule in the crystal lattice is dictated by the torsional angles around the single bonds. For β-amino acids, a variety of folded and extended conformations are possible. synquestlabs.com The specific conformation adopted by this compound would be a balance between intramolecular steric effects and the optimization of intermolecular interactions within the crystal.

Table 1: Predicted Crystallographic Data for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ or P2₁2₁2₁ (for a chiral molecule) |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-25 |

| β (°) | 90-105 (for monoclinic) |

| Z | 2 or 4 |

| Key Bond Lengths | C-Br: ~1.90 Å, C-N: ~1.47 Å, C=O: ~1.23 Å |

| Key Bond Angles | C-C-C (backbone): ~110-115°, C-N-C(acetyl): ~120° |

Note: The values in this table are predictive and based on data from structurally similar compounds found in the Cambridge Structural Database.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that provides information about the elemental composition and chemical states of the atoms on a material's surface. researchgate.net For this compound, XPS analysis would reveal the electronic environment of each constituent element (Carbon, Oxygen, Nitrogen, and Bromine).

The high-resolution XPS spectra of each element's core levels (C 1s, O 1s, N 1s, and Br 3d) would exhibit peaks at specific binding energies, which are characteristic of their chemical state. Chemical shifts in these binding energies provide valuable insights into the bonding environment.

For the C 1s spectrum , multiple peaks would be expected, corresponding to the different carbon environments: the aromatic carbons of the phenyl ring, the aliphatic carbons of the beta-alanine backbone, the carbonyl carbon of the acetyl group, and the carboxyl carbon.

The O 1s spectrum would show distinct peaks for the carbonyl oxygen of the acetyl group and the two oxygens of the carboxylic acid group, which may or may not be equivalent depending on hydrogen bonding.

The N 1s spectrum is particularly informative. The binding energy of the nitrogen atom in the acetylated amino group would be distinct from that of a free amine, providing clear evidence of the N-acetylation.

The Br 3d spectrum would show a characteristic doublet (Br 3d₅/₂ and Br 3d₃/₂) with binding energies indicative of a covalent C-Br bond. The position of these peaks can be sensitive to the electronic nature of the aromatic ring.

Table 2: Predicted XPS Binding Energies for this compound

| Core Level | Functional Group | Predicted Binding Energy (eV) |

| C 1s | C-C, C-H (Aromatic/Aliphatic) | ~284.8 |

| C-N | ~286.0 | |

| C-Br | ~285.5 | |

| C=O (Acetyl) | ~287.5 | |

| COOH (Carboxyl) | ~288.5 | |

| O 1s | C=O (Acetyl/Carboxyl) | ~531-532 |

| C-OH (Carboxyl) | ~533-534 | |

| N 1s | N-C=O (Amide) | ~400.0 |

| Br 3d₅/₂ | C-Br | ~69-71 |

Note: The binding energies are referenced to the adventitious carbon C 1s peak at 284.8 eV and are predictive based on data from analogous compounds. Actual values may vary depending on the specific chemical environment and instrument calibration.

Computational and Theoretical Investigations of Acetyl P Bromo Beta Phenylalanine

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental electronic and structural properties of molecules. For a modified amino acid such as Acetyl-p-bromo-beta-phenylalanine, these methods can predict its behavior in various chemical environments.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound. DFT calculations can determine various electronic properties, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.

The insights from DFT can be used to predict the reactivity of the molecule. For instance, the HOMO and LUMO energies are crucial in understanding the molecule's ability to donate or accept electrons in chemical reactions. The presence of the bromine atom and the acetyl group on the beta-phenylalanine scaffold would significantly influence the electronic distribution and, consequently, its reactivity. Studies on similar molecules, like phenylalanine derivatives, have shown that DFT can accurately predict structural parameters and vibrational frequencies. nih.govresearchgate.net For example, research on L-phenylalanine using solid-state DFT has been pivotal in refining its crystal structure from powder X-ray diffraction data. rsc.org Furthermore, DFT has been employed to study the radical scavenging activities of phenolic compounds by analyzing their electron densities and other molecular properties. nih.gov

In the context of this compound, DFT could be used to:

Analyze the effect of the para-bromo substitution on the aromatic ring's electron density.

Determine the most likely sites for electrophilic or nucleophilic attack.

Calculate the charge distribution, which can provide insights into intermolecular interactions. mdpi.com

| Property | Predicted Value/Observation | Significance |

| HOMO Energy | Lowered by electron-withdrawing groups | Indicates reduced ability to donate electrons |

| LUMO Energy | Lowered by electron-withdrawing groups | Indicates increased ability to accept electrons |

| Mulliken Atomic Charges | Negative charge on Br and O atoms | Highlights potential sites for hydrogen bonding |

| Dipole Moment | Increased by polar substituents | Influences solubility and intermolecular forces |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited-state properties of molecules. researchgate.netscirp.org This is particularly important for understanding a molecule's response to light, including its absorption and emission spectra (fluorescence). For a molecule like this compound, TD-DFT can predict its UV-Vis absorption spectrum, which is governed by electronic transitions between molecular orbitals.

Benchmark studies on models of phenylalanine protein chains have demonstrated the utility of TD-DFT in exploring low-lying excited states. nih.gov These calculations can identify the nature of the electronic transitions, such as π to π* transitions within the phenyl ring or n to π* transitions involving the carbonyl groups of the acetyl and amino acid functionalities. nih.gov The presence of the heavy bromine atom could also influence the excited-state dynamics, potentially promoting intersystem crossing to triplet states.

A TD-DFT study on the microhydration of N-Acetyl-Phenylalaninylamide (NAPA) revealed insights into its excited-state properties and electronic excitation energies, highlighting the method's capability. scirp.org Research has also shown that for phenylalanine models, the choice of functional within TD-DFT, such as ωB97X-D, can provide results comparable to more computationally expensive methods like coupled-cluster (CC2) for both geometrical parameters and vibrational frequencies in the lowest singlet excited state. nih.govresearchgate.net

This compound is a flexible molecule with several rotatable bonds. Conformational analysis aims to identify the stable, low-energy three-dimensional arrangements of the atoms. This is typically done by systematically rotating key dihedral angles and calculating the energy of each resulting conformation using quantum chemical methods like DFT. The resulting potential energy surface (PES) reveals the global and local energy minima, which correspond to the most stable conformers.

For phenylalanine and its derivatives, the conformational landscape is primarily determined by the dihedral angles of the backbone (φ and ψ) and the side chain (χ1 and χ2). nih.gov The interactions between the acetyl group, the bromine atom, the phenyl ring, and the amino acid backbone will dictate the preferred conformations of this compound. Hydrogen bonding can play a significant role in stabilizing certain conformers. nih.gov For example, studies on N-acetyl-L-tryptophan-N-methylamide, a related compound, have explored its full conformational space using ab initio methods, revealing numerous stable structures. conicet.gov.ar Understanding the conformational preferences is crucial as the biological activity of a molecule is often tied to a specific three-dimensional shape.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide detailed information about static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time.

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track the trajectory of each atom over a period of nanoseconds or even microseconds.

These simulations can reveal:

How the molecule's conformation changes over time.

The flexibility of different parts of the molecule.

The formation and breaking of hydrogen bonds with solvent molecules.

Studies on similar peptides, like polyalanine, have used MD simulations to investigate folding processes and the influence of the solvent on conformational transitions between α-helical, β-sheet, and random coil structures. nih.gov The hydrophobic nature of the p-bromophenyl group and the hydrophilic character of the acetyl and amino acid moieties will lead to specific interactions with water, influencing the molecule's conformational dynamics. nih.gov Reactive molecular dynamics simulations can also be used to identify which amino acid residues on a protein surface are most likely to interact with reactive species, providing insights into potential modification sites. arxiv.org

One of the most powerful applications of computational chemistry in drug discovery and chemical biology is modeling the interaction between a small molecule (a ligand) and a protein. nih.gov If this compound is being investigated as a potential inhibitor or probe for a particular protein, molecular docking and MD simulations can provide valuable insights into their interaction.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a protein's active site. nih.gov The process involves:

Obtaining the 3D structures of both the ligand (this compound) and the target protein.

Sampling a large number of possible binding poses of the ligand within the protein's binding pocket.

Using a scoring function to estimate the binding affinity for each pose.

The results of a docking study can identify the most likely binding mode and highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the bromine atom), that stabilize the protein-ligand complex. nih.gov

MD Simulations of the Complex: Following docking, a long-timescale MD simulation of the predicted protein-ligand complex can be performed. This allows for a more detailed and dynamic view of the interaction, assessing the stability of the binding pose and providing a more accurate estimation of the binding free energy. Such simulations have been used to study the interaction of inhibitors with the beta-amyloid peptide, a key target in Alzheimer's disease research. nih.gov

Table 2: Key Interactions in Protein-Ligand Binding of a Phenylalanine Analog This table is illustrative and based on general principles of protein-ligand interactions.

| Interaction Type | Potential Residues Involved | Significance for Binding |

| Hydrogen Bonding | Asp, Glu, Asn, Gln, Ser, Thr, Tyr | Directional interactions that contribute significantly to binding affinity. |

| Hydrophobic Interactions | Ala, Val, Leu, Ile, Phe, Trp, Met | Non-polar interactions that are a major driving force for binding. |

| π-π Stacking | Phe, Tyr, Trp, His | Favorable interactions between aromatic rings. |

| Halogen Bonding | Electron-rich atoms (e.g., O, N) | The bromine atom can act as a halogen bond donor, a specific and directional interaction. |

| van der Waals Forces | All residues in close contact | General attractive or repulsive forces between atoms. |

Mechanistic Studies of Reactions Involving the Compound

Detailed mechanistic studies specifically elucidating the reaction pathways involving this compound are not extensively documented in publicly available research. While the broader class of β-phenylalanine derivatives is known to participate in various synthetic and enzymatic reactions, specific computational investigations into the transition states, intermediates, and energy profiles of reactions involving the acetylated and para-brominated form are sparse.

General studies on related compounds, such as the enzymatic amination of cinnamic acid derivatives catalyzed by phenylalanine aminomutase, provide a foundational understanding of the types of reactions β-amino acids can undergo. researchgate.net These studies suggest that the electronic and steric effects of the para-bromo substituent and the N-terminal acetyl group would significantly influence the reactivity and regioselectivity of such reactions. However, without specific computational models for this compound, any proposed mechanism remains speculative. Future research employing quantum mechanics (QM) and hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods would be necessary to map out the precise mechanistic details of its reactions.

Force Field Development for Modified Amino Acids

The accurate simulation of proteins and peptides containing non-canonical amino acids like this compound relies heavily on the development of robust force fields. Force fields are sets of empirical energy functions and parameters that describe the potential energy of a system of particles. The parameterization of modified amino acids is a critical step to ensure that molecular dynamics (MD) simulations can accurately predict their conformational preferences and interactions.

Significant efforts have been made to develop and test force field parameters for a variety of unnatural amino acids (UAAs), including derivatives of phenylalanine, compatible with widely used force fields such as Amber. nih.govresearchgate.net One such study focused on creating parameters for 18 different phenylalanine and tyrosine derivatives for the Amber ff14SB force field. nih.govresearchgate.net Although this compound was not the primary focus, the methodology is directly applicable, and parameters for p-bromo-L-phenylalanine (BRF) were developed. nih.gov

The process of parameterization typically involves several key steps:

Quantum Mechanical (QM) Calculations: The initial step involves high-level ab initio calculations to determine the electronic structure and energy landscape of the molecule. For the phenylalanine derivatives, dipeptide models (Ace-XXX-NMe, where XXX is the UAA) were constructed to represent the amino acid in a peptide backbone. nih.govresearchgate.net The geometries of different conformers (such as α-helix and β-strand) are optimized, and their relative energies are calculated using methods like Møller-Plesset perturbation theory (MP2). nih.govresearchgate.net

Charge Derivation: Atomic charges are derived by fitting them to the electrostatic potential calculated from the QM data. The Restrained Electrostatic Potential (RESP) fitting approach is commonly used to ensure that the charges are well-suited for condensed-phase simulations. nih.govresearchgate.net

Parameter Optimization: Other force field parameters, such as bond lengths, bond angles, and dihedral angles, are either taken from analogous existing parameters or optimized to reproduce the QM-calculated geometries and relative energies of the different conformers. nih.govresearchgate.net

Validation: The newly developed parameters are validated by performing MD simulations and comparing the results with either QM data or experimental findings. A common validation metric is the root-mean-square deviation (RMSD) between the simulated structures and the QM-optimized or crystal structures. For the 18 phenylalanine and tyrosine derivatives, the average RMSD between the force field-optimized structures and the QM structures was as low as 0.1 Å. nih.govresearchgate.net When tested in simulations of proteins containing these UAAs, the RMSDs of the UAA configurations compared to crystal structures were approximately 1.0 Å. nih.govresearchgate.net

The table below summarizes the typical data generated during the parameterization and validation process for a UAA like p-bromo-L-phenylalanine, which serves as a close proxy for understanding the computational details relevant to this compound.

| Parameterization Data for Phenylalanine Derivatives | |

| QM Calculation Level | MP2/cc-pVTZ//B3LYP/6-31G* |

| Force Field Compatibility | Amber ff14SB |

| Dipeptide Model | Ace-XXX-NMe |

| Conformers Studied | α-helix (φ≈-60°, ψ≈-40°), β-strand (φ≈-180°, ψ≈180°) |

| Charge Fitting Method | RESP |

| Validation of Force Field Parameters | |

| Metric | Root-Mean-Square Deviation (RMSD) |

| Comparison | Force Field vs. QM Optimized Structures |

| Average RMSD (Dipeptides) | 0.1 Å |

| Comparison | Simulated vs. Crystal Structures (in Proteins) |

| Average RMSD (UAAs in Proteins) | ~1.0 Å |

These computational efforts provide the necessary tools for researchers to incorporate modified amino acids like this compound into molecular models of complex biological systems, enabling detailed investigations of their structural and functional roles.

Chiral Resolution and Stereoselective Transformations of Beta Phenylalanine Derivatives

Principles of Chiral Resolution for Racemic Mixtures

Racemic mixtures contain equal amounts of two enantiomers, which are non-superimposable mirror images of each other. Due to their identical physical properties in an achiral environment, their separation requires the introduction of a chiral element.

A common and effective method for resolving racemic mixtures involves converting the enantiomers into diastereomers. Diastereomers have different physical properties, such as solubility and boiling points, which allows for their separation by conventional techniques like crystallization or chromatography.

This is achieved by reacting the racemic mixture with a single enantiomer of a chiral resolving agent. For amino acids and their derivatives, this often involves the formation of diastereomeric salts through reaction with a chiral acid or base. For instance, racemic β-phenylalanine methyl ester derivatives have been resolved through salt formation with (2R,3R)-tartaric acid. This process creates two diastereomeric salts with different solubilities, enabling the separation of one diastereomer by fractional crystallization. The success of this separation relies on the formation of a diastereomeric pair between each enantiomer and the chiral reagent.

The general principle of this strategy is outlined in the table below:

| Step | Process | Rationale |

| 1 | Reaction with Chiral Resolving Agent | A racemic mixture of enantiomers (R and S) is reacted with a pure enantiomer of a chiral resolving agent (e.g., R'). |

| 2 | Formation of Diastereomers | This reaction forms two diastereomers: (R,R') and (S,R'). |

| 3 | Separation of Diastereomers | Due to their different physical properties, the diastereomers can be separated by methods such as fractional crystallization or chromatography. |

| 4 | Removal of Chiral Auxiliary | The chiral resolving agent is removed from the separated diastereomers to yield the pure enantiomers (R and S). |

This method is not limited to salt formation. Diastereomeric derivatives can also be formed through covalent bonding with a chiral derivatizing agent, followed by separation using achiral chromatography.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.

Several types of CSPs have been successfully employed for the separation of phenylalanine and its derivatives. These include phases based on:

β-cyclodextrin

Isopropylcarbamate cyclofructan 6

Macrocyclic antibiotics like teicoplanin and ristocetin

The choice of CSP and mobile phase composition is crucial for achieving optimal separation. For example, teicoplanin and ristocetin-based stationary phases have shown good enantioseparation for phenylalanine in reversed-phase mode. The interactions between the analyte enantiomers and the CSP can include hydrogen bonding, hydrophobic interactions, and π–π stacking, which are responsible for the chiral recognition.

Another approach in HPLC involves the use of a chiral selector added to the mobile phase, which forms transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful technique that can theoretically convert a racemic mixture entirely into a single desired enantiomer, thus overcoming the 50% yield limitation of classical resolution methods. DKR combines a kinetic resolution process with in-situ racemization of the slower-reacting enantiomer.

In the context of β-amino acids, biocatalytic DKR has emerged as a highly effective method. This often involves the use of enzymes, such as transaminases, that selectively catalyze the reaction of one enantiomer while the other enantiomer is continuously racemized. For example, a biocatalytic transamination method has been developed to prepare a broad range of β-branched α-amino acids with high diastereo- and enantioselectivity through a DKR process. Similarly, transaminase-catalyzed DKR reactions using lysine as an amine donor have been employed to access β-branched noncanonical arylalanines.

The key components of a DKR process are:

A chiral catalyst (often an enzyme) that selectively reacts with one enantiomer.

A racemization catalyst or conditions that allow for the rapid interconversion of the enantiomers.

This strategy has been successfully applied to the synthesis of various chiral β-amino acid derivatives.

Crystallization-Induced Chiral Inversion

Crystallization-induced chiral inversion is a specific type of dynamic resolution where the less soluble diastereomer crystallizes from the solution, shifting the equilibrium of the racemizing enantiomers towards the formation of the crystallizing diastereomer. This process can lead to a high yield of the desired enantiomer.

A notable example involves the crystallization-induced chiral inversion of (S)-2-bromo-3-phenylpropanoic acid to its (R)-enantiomer with high enantiomeric excess. This demonstrates that under dynamic kinetic resolution conditions, an undesired enantiomer can be directly converted to its desired counterpart. This concept is particularly valuable as it can allow for the use of a readily available and inexpensive enantiomer as a starting material to produce its more valuable antipode.

Enantiomer Enrichment and Purity Determination

Following a chiral resolution or an asymmetric synthesis, it is essential to determine the enantiomeric purity of the product. This is typically expressed as enantiomeric excess (ee).

Enantiomeric excess is a measure of the purity of a chiral substance and is defined as the absolute difference between the mole fractions of the two enantiomers. A variety of analytical techniques are available for determining the ee of a sample.

Common methods for determining enantiomeric excess include:

Chiral High-Performance Liquid Chromatography (HPLC): As discussed previously, chiral HPLC is a primary method for separating and quantifying enantiomers, allowing for a direct calculation of ee from the peak areas of the two enantiomers.

Gas Chromatography (GC) with a Chiral Stationary Phase: Similar to HPLC, GC can be used to separate volatile enantiomers on a chiral column.

**Nuclear Magnetic Resonance (

Regioselectivity and Enantioselectivity in Enzymatic Transformations

The use of enzymes in the transformation of β-phenylalanine derivatives offers a powerful and selective approach for the synthesis of enantiomerically pure compounds. While specific research on the enzymatic transformations of Acetyl-p-bromo-beta-phenylalanine is not extensively documented in publicly available literature, the principles of regioselectivity and enantioselectivity can be inferred from studies on analogous compounds, particularly other N-acetylated and halogenated β-phenylalanine derivatives. Enzymes such as lipases and amidases are of particular interest due to their demonstrated efficacy in the kinetic resolution of racemic mixtures of amino acid derivatives.

Regioselectivity:

In the context of this compound, the primary site for enzymatic action would be the hydrolysis of the N-acetyl group. Amidohydrolases, commonly known as amidases, are enzymes that catalyze the cleavage of amide bonds. These enzymes would be expected to exhibit high regioselectivity, specifically targeting the amide linkage between the acetyl group and the amino group of the β-phenylalanine backbone, leaving the rest of the molecule intact. This selective hydrolysis is a common strategy in biocatalysis to deprotect N-acetylated amino acids.

Enantioselectivity:

The enzymatic transformation of a racemic mixture of this compound would likely proceed via kinetic resolution. In this process, one enantiomer is preferentially transformed by the enzyme, allowing for the separation of the two enantiomers. The enantioselectivity of this process is a critical measure of the enzyme's efficiency in distinguishing between the (R)- and (S)-enantiomers.

Lipases, in particular, have been shown to be highly effective in the enantioselective hydrolysis of esters of β-amino acids, including those with halogenated phenyl rings. For instance, research on the lipase-catalyzed hydrolysis of racemic β-fluorophenyl-substituted β-amino acid esters has demonstrated excellent enantioselectivity. mdpi.com Lipase (B570770) PSIM from Burkholderia cepacia has been successfully employed for this purpose, yielding both the unreacted (R)-amino esters and the hydrolyzed (S)-amino acids with high enantiomeric excess (ee). mdpi.com Given the similar electronic properties of fluorine and bromine as halogen substituents, it is reasonable to extrapolate that lipases could also effectively resolve racemic esters of p-bromo-beta-phenylalanine.

Similarly, aminotransferases have demonstrated high enantioselectivity towards the (S)-enantiomers of β-phenylalanine and its ring-substituted derivatives. asm.org For example, a β-specific aminotransferase from Variovorax paradoxus shows high enantioselectivity for (S)-β-phenylalanine and its derivatives, enabling the kinetic resolution to produce (R)-β-amino acids with greater than 95% enantiomeric excess. asm.org

Detailed Research Findings:

While direct data for this compound is limited, the following tables illustrate the typical regioselectivity and enantioselectivity observed in the enzymatic transformations of analogous halogenated β-phenylalanine derivatives.

| Substrate (Racemic Ester) | Enzyme | Product (S)-Amino Acid Yield (%) | (S)-Amino Acid ee (%) | Unreacted (R)-Ester Yield (%) | (R)-Ester ee (%) |

|---|---|---|---|---|---|

| Ethyl 3-amino-3-(4-fluorophenyl)propanoate | Lipase PSIM (Burkholderia cepacia) | >48 | ≥99 | >48 | ≥99 |

| Ethyl 3-amino-3-(3-fluorophenyl)propanoate | Lipase PSIM (Burkholderia cepacia) | >48 | ≥99 | >48 | ≥99 |

| Ethyl 3-amino-3-(2-fluorophenyl)propanoate | Lipase PSIM (Burkholderia cepacia) | >48 | ≥99 | >48 | ≥99 |

Data in this table is based on findings from the enzymatic hydrolysis of fluorinated β-amino acid esters, serving as an illustrative example for the potential transformation of bromo-substituted analogues. mdpi.com

| Substrate (Racemic β-Amino Acid) | Enzyme | (R)-β-Amino Acid ee (%) | Conversion (%) |

|---|---|---|---|

| β-Phenylalanine | Aminotransferase (Variovorax paradoxus) | >95 | ~50 |

| 3-Chloro-β-phenylalanine | Aminotransferase (Variovorax paradoxus) | >95 | ~50 |

| 4-Chloro-β-phenylalanine | Aminotransferase (Variovorax paradoxus) | >95 | ~50 |

This table illustrates the high enantioselectivity of aminotransferases for the (S)-enantiomer of various β-phenylalanine derivatives, leading to the production of the (R)-enantiomer with high purity. asm.org

These examples underscore the potential for achieving high regioselectivity and enantioselectivity in the enzymatic transformations of this compound. The selection of the appropriate enzyme and reaction conditions would be crucial in developing an efficient process for the chiral resolution and selective modification of this compound.

Chemical Reactivity and Derivatization Studies of Acetyl P Bromo Beta Phenylalanine

Acylation Reactions (e.g., N-acetylation)

N-acetylation is a common acylation reaction used to protect the amino group of amino acids like phenylalanine. magritek.commagritek.com This process involves the reaction of the amino acid with an acetylating agent, such as acetic anhydride (B1165640), in a suitable solvent. magritek.com The acetyl group serves as a protecting group, preventing the amine from participating in unwanted side reactions, thereby directing reactivity towards other functional groups within the molecule. magritek.com

Online monitoring of the N-acetylation of L-phenylalanine using techniques like NMR spectroscopy has been demonstrated. magritek.commagritek.com This allows for real-time tracking of the reaction progress by observing the decrease in the signal corresponding to the reactant and the increase in the signal of the acetylated product. magritek.com Such monitoring provides valuable information on reaction kinetics and completion. magritek.com Acylating reagents can also introduce groups that enhance detectability in analytical techniques. research-solution.com

Formation of Diastereomeric Derivatives for Chiral Analysis

The resolution of enantiomers is a critical aspect of amino acid analysis. One common strategy involves the formation of diastereomeric derivatives by reacting the chiral amino acid with a chiral derivatizing agent (CDA). These diastereomers can then be separated using achiral chromatographic techniques.

For amino acids, various CDAs are employed to facilitate chiral separation. Reagents like o-phthalaldehyde (B127526) (OPA) in the presence of a chiral thiol can be used to form fluorescent diastereomeric isoindoles, which are then separable by HPLC. researchgate.net Another approach involves the use of chiral reagents like 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to create diastereomeric thioureas. mdpi.com The selection of the CDA is crucial and can significantly impact the sensitivity and resolution of the separation. mdpi.com For instance, different CDAs can offer varying levels of detection sensitivity in mass spectrometry. mdpi.com

The development of new CDAs is an active area of research, with the aim of improving detection sensitivity and chromatographic resolution. mdpi.com For example, bromine- and chlorine-labeled probes have been synthesized for the profiling of amino-containing metabolites. mdpi.com

Nucleophilic Substitution Reactions

The bromine atom on the phenyl ring of acetyl-p-bromo-beta-phenylalanine is susceptible to nucleophilic substitution reactions. youtube.com In these reactions, a nucleophile attacks the carbon atom bonded to the bromine, leading to the displacement of the bromide ion. youtube.com The carbon-bromine bond is polar, with the carbon atom being electron-deficient (delta positive) and thus an attractive site for nucleophiles. youtube.com

Common nucleophiles that can participate in such reactions include hydroxides, cyanides, and ammonia (B1221849). youtube.com For instance, reaction with warm, aqueous sodium or potassium hydroxide (B78521) can lead to the substitution of the bromine with a hydroxyl group. youtube.com Similarly, reaction with potassium cyanide can introduce a nitrile group. youtube.com These substitution reactions provide a pathway to a variety of other functionalized phenylalanine derivatives. The reaction conditions, such as the solvent and temperature, play a critical role in the outcome of nucleophilic substitution reactions. youtube.com

Advanced Studies on Functional Group Transformations and Reaction Mechanisms

Advanced studies on this compound and related compounds delve into various functional group transformations and the mechanisms governing these reactions. For instance, the bromo-substituent can be utilized in palladium-catalyzed cross-coupling reactions, such as the Heck reaction, to form new carbon-carbon bonds. nih.gov This allows for the introduction of a wide range of substituents onto the phenyl ring.

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and achieving desired products. For example, the mechanism of nucleophilic substitution on halogenoalkanes has been extensively studied and provides a framework for understanding similar reactions on aromatic systems. youtube.com Furthermore, enzymatic transformations, such as those catalyzed by phenylalanine aminomutases (PAM), can be used for the isomerization of α-amino acids to β-amino acids. nih.gov

Derivatization Reagents and Protocols for Enhanced Analytical Detection

Derivatization is a key strategy to improve the analytical detection of amino acids, which often lack strong chromophores or fluorophores for sensitive detection by HPLC or other methods. waters.com The process involves reacting the analyte with a derivatizing reagent to form a product with enhanced detectability.

A variety of derivatization reagents are available for amino acids. For example, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) reacts with amino acids to form highly fluorescent derivatives that can be detected at low levels. waters.com The pH of the reaction is a critical parameter for ensuring complete derivatization. waters.com Other reagents, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), can simultaneously target multiple functional groups (carbonyl, carboxyl, and phosphoryl), leading to improved sensitivity and broader coverage in LC-MS/MS-based metabolomics. acs.org The choice of derivatization reagent and protocol depends on the analytical technique being used and the specific requirements of the analysis. greyhoundchrom.com

Based on a comprehensive review of scientific literature, there is currently no specific information available regarding the advanced applications of the chemical compound “this compound” within the detailed framework you provided.

Searches for this specific compound did not yield research findings related to its use as a building block for complex molecular architectures, its incorporation into peptides, or its application in unnatural amino acid (UAA) genetic incorporation and protein engineering. The existing literature extensively covers related but distinct compounds, such as various β-phenylalanine derivatives nih.govacs.org, halogenated α-phenylalanines (including p-bromo-L-phenylalanine) nbinno.comchemimpex.com, and other unnatural amino acids used in protein engineering. nih.govacs.orgacs.org However, specific data on "this compound" in the contexts of site-directed incorporation, aminoacyl-tRNA synthetase engineering, protein structure probing, and bio-orthogonal chemistry is not present in the available resources.

Due to the strict requirement to focus solely on "this compound" and exclude information on other compounds, it is not possible to generate the requested article with the required scientific accuracy and detail.

Advanced Applications in Chemical Biology and Advanced Materials

Development of Ligands for Biological Targets

The tailored design of small molecules that can selectively interact with biological targets, such as proteins and enzymes, is a cornerstone of modern chemical biology and medicinal chemistry. The non-natural amino acid, Acetyl-p-bromo-beta-phenylalanine, represents a versatile platform for the development of such targeted ligands. Its unique structural components—a stable beta-amino acid backbone, a functionalized aromatic ring, and a terminal acetyl group—provide a rich chemical space for designing molecules with high affinity and specificity for protein binding sites.

Scaffold Design for Protein-Ligand Interactions

A molecular scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of related compounds. The design of an effective scaffold is critical for establishing productive protein-ligand interactions. This compound incorporates several features that make it an advantageous scaffold for ligand design.

The beta-phenylalanine structure offers greater metabolic stability compared to natural alpha-amino acids because it is less readily recognized by peptidases. The phenyl ring provides a key hydrophobic surface that can fit into nonpolar pockets within a protein's binding site. russelllab.orgcreative-peptides.com It can also participate in more specific non-covalent interactions, such as π-stacking with other aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) or anion-π interactions with negatively charged residues like Aspartate and Glutamate (B1630785). russelllab.orgacs.org

The para-bromo substitution on the phenyl ring is a particularly important feature for scaffold design. Halogen atoms, especially bromine, can significantly modulate the physicochemical properties of a molecule. nih.gov The bromine atom can enhance binding affinity through halogen bonding, an interaction where the halogen acts as a Lewis acid and interacts with electron-donating atoms like oxygen or nitrogen in the protein backbone or side chains. acs.org Furthermore, the bromine atom serves as a valuable synthetic handle, allowing for further chemical modifications through cross-coupling reactions to explore the surrounding chemical space and optimize binding interactions. The N-acetyl group neutralizes the basicity of the amine, potentially improving cell permeability and providing an additional site for hydrogen bonding. chemimpex.com

| Structural Component | Role in Scaffold Design | Potential Protein-Ligand Interactions |

|---|---|---|

| Beta-Amino Acid Backbone | Provides structural rigidity and metabolic stability. | Hydrogen bonding via amide and carboxyl groups. |

| Phenyl Ring | Acts as a hydrophobic core for binding in nonpolar pockets. | Hydrophobic interactions, π-stacking, anion-π interactions. russelllab.orgacs.org |

| Para-Bromo Substituent | Modulates electronic properties and serves as a synthetic handle. | Halogen bonding, van der Waals interactions. acs.org |

| N-Acetyl Group | Neutralizes amine charge and influences solubility. | Hydrogen bonding (donor and acceptor). chemimpex.com |

Covalent Inhibitor Design Principles

Covalent inhibitors are a class of therapeutic agents that form a stable, covalent bond with their target protein, leading to potent and often prolonged inhibition. The design of these inhibitors typically follows a two-step mechanism. First, the inhibitor binds non-covalently to the target's active site through interactions guided by its core scaffold. nih.govyoutube.com This initial binding event positions a reactive electrophilic group, known as a "warhead," in close proximity to a nucleophilic amino acid residue on the protein target. In the second step, the nucleophilic residue attacks the warhead, forming an irreversible or reversible covalent bond. nih.gov

While this compound is not intrinsically a covalent inhibitor, its scaffold is well-suited for the rational design of such molecules. The core structure can be used to achieve high affinity and selectivity for a target protein, ensuring that the reactive warhead is delivered specifically to the desired location. Medicinal chemists can append a variety of electrophilic warheads to the scaffold, often by modifying the phenyl ring or carboxyl group, to target specific nucleophilic residues. acs.orgnih.gov